Pirroloazepinas
Pyrroloazepines are a class of heterocyclic compounds characterized by the presence of both a pyrrole ring and an azepine ring fused together. These molecules exhibit diverse biological activities, making them valuable in medicinal chemistry for drug development. Pyrroloazepines have shown potential as inhibitors of various enzymes, including serine proteases such as trypsin and chymotrypsin, and they are also explored for their anti-inflammatory, antipsychotic, and antidepressant properties. The structural diversity within this class allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic applications. Research into pyrroloazepines often involves detailed synthetic methodologies to access these complex molecules, followed by extensive in vitro and in vivo studies to evaluate their efficacy and safety.

Estrutura | Nome químico | CAS | MF |
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5-(3-Chloropropyl)-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione | 191591-69-2 | C12H15ClN2O2 |
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1-{decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one | 1378813-25-2 | C10H18N2O |
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Hymenialdisine-d4 | 1185240-30-5 | C11H10N5O2Br |
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1H,2H,3H,4H,5H,6H-azepino4,5-bindole | 7546-78-3 | C12H14N2 |
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tert-butyl cis-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate | 1251013-07-6 | C13H24N2O2 |
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3-Pyridinecarboxylicacid, 5-(1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-5-yl)-, methyl ester, (-)- | 38940-72-6 | C19H19N3O2 |
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Hymenialdisine Methanoate | 84094-94-0 | C11H10N5O2Br.CH4O |
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Azepino[3,4-b]indole, 9-fluoro-1,2,3,4,5,10-hexahydro-, hydrochloride (1:1) | 1803562-84-6 | C12H14ClFN2 |
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Tabernanthalog | 2483829-58-7 | C14H18N2O |
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9-chloro-1H,2H,3H,4H,5H,6H-azepino4,3-bindole | 1038264-37-7 | C12H13ClN2 |
Literatura Relacionada
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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